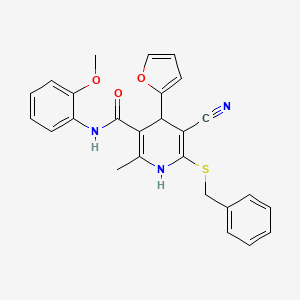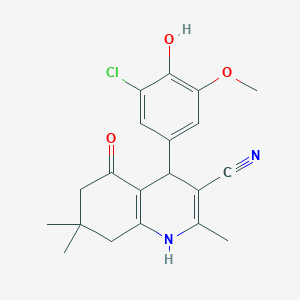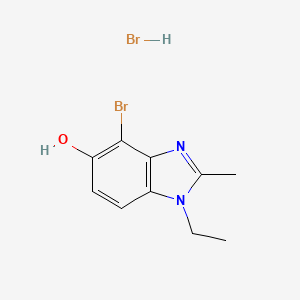![molecular formula C20H19FN2O2 B5072357 [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B5072357.png)
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S,4R)-2-bicyclo[221]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone is a complex organic compound characterized by its unique bicyclic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone typically involves multiple steps, including the formation of the bicyclic and heterocyclic rings. Common synthetic routes may involve:
Cycloaddition Reactions: These reactions are used to form the bicyclic structure.
Nucleophilic Substitution: This step introduces the fluorophenyl group.
Cyclization: This step forms the oxazolo[4,5-c]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring.
Reduction: Reduction reactions can modify the oxazolo[4,5-c]pyridine ring.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-chlorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone
- [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-bromophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone
Uniqueness
The presence of the fluorophenyl group in [(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Propriétés
IUPAC Name |
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-15-3-1-2-14(10-15)19-17-11-23(7-6-18(17)25-22-19)20(24)16-9-12-4-5-13(16)8-12/h1-5,10,12-13,16H,6-9,11H2/t12-,13+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFXKRWWOWPNPE-WWGRRREGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2C3=CC(=CC=C3)F)C(=O)C4CC5CC4C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1ON=C2C3=CC(=CC=C3)F)C(=O)[C@H]4C[C@H]5C[C@@H]4C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-(4-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5072274.png)
![1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide](/img/structure/B5072284.png)
![2-[[1-(1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B5072291.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5072310.png)


![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5072328.png)
![1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-](/img/structure/B5072334.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5072342.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5072345.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5072372.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5072376.png)

